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Compound of Interest

Compound Name: 3,4-Dihydroxybenzaldehyde-d3

Cat. No.: B15292889 Get Quote

Chemical Identity & Structural Logic
To interpret the spectral data correctly, one must understand the specific isotopic labeling

pattern.[1] Commercially available "d3" standards for this compound are almost exclusively

labeled on the aromatic ring to ensure isotopic stability during biological extraction and

ionization.[1]

Compound Name: 3,4-Dihydroxybenzaldehyde-2,5,6-

[1][2]

CAS Number: 180028-20-0[1][2]

Molecular Formula:

[1]

Exact Mass: 141.0505 Da[1]

Labeling Pattern: Deuterium substitution at aromatic positions 2, 5, and 6.[1]

Why this matters: The aldehyde proton (-CHO) and hydroxyl protons (-OH) remain non-

deuterated (

H), while the aromatic ring is "silent" in proton NMR.
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Structural Visualization
The following diagram illustrates the specific labeling sites and their impact on fragmentation.
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Figure 1: Structural breakdown of 3,4-Dihydroxybenzaldehyde-d3 showing stable deuterium

sites vs. exchangeable protons.

NMR Spectroscopy Data
Theoretical vs. Observed Shifts ( H NMR)
In a standard non-deuterated spectrum, the aromatic region (6.8–7.4 ppm) is populated by an

ABX system (or similar coupling). In the d3-analog, this region is effectively blank, serving as a

rapid purity check.[1]

Solvent Recommendation: DMSO-

is preferred over Methanol-

(

).[1]

Reasoning: In

, the phenolic -OH protons undergo rapid deuterium exchange (

), causing their signals to disappear. DMSO-
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preserves these signals, allowing for full structural confirmation.[1]

Comparative

H NMR Table (400 MHz, DMSO-

)

Proton
Position

Non-
Deuterated (

ppm)

Deuterated (d3)

(

ppm)

Multiplicity
(d3)

Notes

-CHO (Aldehyde) 9.70 – 9.80 9.70 – 9.80 Singlet (1H)

The only sharp

singlet in the low

field.[1]

-OH (C-3, C-4) 9.00 – 10.50 9.00 – 10.50
Broad Singlet

(2H)

Highly

dependent on

concentration/te

mp.[1]

Ar-H (C-2) ~7.28 (d) Silent -
Replaced by

Deuterium.[1]

Ar-H (C-6) ~7.23 (dd) Silent -
Replaced by

Deuterium.[1]

Ar-H (C-5) ~6.90 (d) Silent -
Replaced by

Deuterium.[1]

C NMR Considerations
While proton NMR shows signal loss, Carbon-13 NMR shows signal splitting due to Carbon-

Deuterium coupling (

).

C-2, C-5, C-6: Appear as triplets (1:1:1 intensity) with a slight upfield isotope shift (

ppm) compared to the native carbon signals.[1]
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C-CHO, C-1, C-3, C-4: Remain singlets.

Mass Spectrometry (MS) Data
Ionization & Molecular Weight

Ionization Mode: ESI Negative (ESI-) is the industry standard for phenolic aldehydes due to

the acidic nature of the phenolic protons.[1]

Parent Ion: The d3-analog shows a mass shift of +3 Da.[1]

Parameter
Non-Deuterated (

)

Deuterated (

)

Monoisotopic Mass 138.03 Da 141.05 Da

Precursor Ion [M-H]⁻ m/z 137 m/z 140

Fragmentation Pathway (MS/MS)
The fragmentation pattern is critical for establishing Multiple Reaction Monitoring (MRM)

transitions. The primary fragmentation pathway involves the loss of Carbon Monoxide (CO) or

the formyl radical (-CHO).

Transition 1 (Quantifier): Loss of CO (28 Da).[1]

Mechanism:[1] The ring remains intact (retaining 3 Deuteriums); the carbonyl carbon is

lost.[1]

Transition 2 (Qualifier): Loss of

(44 Da) or secondary CO loss.[1]

(Complex rearrangement, often observed in catechols).[1]

Fragmentation Logic Diagram
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Figure 2: ESI(-) Fragmentation pathway for 3,4-Dihydroxybenzaldehyde-d3.

Experimental Protocols
Sample Preparation for NMR (Purity Check)
To verify the isotopic purity (

) and chemical purity:

Solvent: Use 0.6 mL DMSO-

(99.9% D).[1]

Concentration: Dissolve 5–10 mg of the d3-standard.

Acquisition:

Run a standard proton scan (16 scans).[1]

Pass Criteria: Absence of signals in the 6.8–7.5 ppm region.[1] Presence of a sharp singlet

at ~9.7 ppm.[1]
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Fail Criteria: Small doublets in the aromatic region indicate incomplete deuteration (d0, d1,

or d2 impurities).

Internal Standard Working Solution (LC-MS/MS)
When using this compound as an Internal Standard (IS) for quantifying Protocatechuic

Aldehyde or Droxidopa metabolites:

Stock Solution: Prepare 1 mg/mL in Methanol. Store at -80°C (Stable for 6 months).

Working Solution: Dilute to 100–500 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Spiking: Add 10

of Working IS to 100

of biological sample (plasma/urine) before extraction (protein precipitation or SPE).[1]

Crucial: Do not add IS after extraction; it must correct for extraction efficiency losses.

Applications in Drug Development
Droxidopa (Northera) Analysis: Used to track the metabolic pathway of the synthetic amino

acid Droxidopa, which metabolizes to norepinephrine via dihydroxybenzaldehyde

intermediates.

Polyphenol Metabolism: Marker for the degradation of anthocyanins and quercetin in

pharmacokinetic (PK) studies.[1]

Mechanism of Action: The d3-label at the 2,5,6 positions renders the ring metabolically stable

against rapid aromatic hydroxylation, making it an ideal tracer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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